molecular formula C8H14O3S B14434507 3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione CAS No. 74601-38-0

3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione

Cat. No.: B14434507
CAS No.: 74601-38-0
M. Wt: 190.26 g/mol
InChI Key: SFDZYJHTLABFRR-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound It features a six-membered ring with one sulfur atom and three oxygen atoms attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their permeability and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-1lambda~6~-thiane-1,1,4-trione is unique due to its specific ring structure and the presence of three oxygen atoms

Properties

CAS No.

74601-38-0

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

1,1-dioxo-3-propan-2-ylthian-4-one

InChI

InChI=1S/C8H14O3S/c1-6(2)7-5-12(10,11)4-3-8(7)9/h6-7H,3-5H2,1-2H3

InChI Key

SFDZYJHTLABFRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CS(=O)(=O)CCC1=O

Origin of Product

United States

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